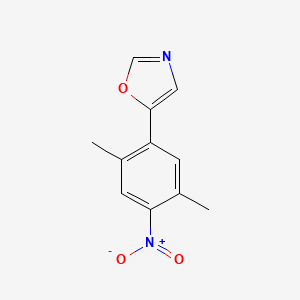

5-(2,5-Dimethyl-4-nitrophenyl)oxazole

Description

5-(2,5-Dimethyl-4-nitrophenyl)oxazole is a substituted oxazole derivative characterized by a 2,5-dimethyl-4-nitrophenyl group at the 5-position of the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their diverse applications in medicinal chemistry, materials science, and agrochemicals . The presence of electron-withdrawing nitro (-NO₂) and electron-donating methyl (-CH₃) groups on the phenyl ring introduces unique electronic and steric effects, influencing the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

5-(2,5-dimethyl-4-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C11H10N2O3/c1-7-4-10(13(14)15)8(2)3-9(7)11-5-12-6-16-11/h3-6H,1-2H3 |

InChI Key |

CCELVPXXJGNLNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CN=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- However, the methyl groups may counterbalance this by introducing steric hindrance.

- Synthetic Efficiency: Van Leusen’s method (used for nox and pox) typically achieves moderate to high yields (~50–80%) under mild conditions , contrasting with the lower yields (50–55%) reported for 4-tosyloxazoles synthesized via benzoyl chloride and TosMIC .

Key Observations :

- Biological Activity : While direct data for 5-(2,5-Dimethyl-4-nitrophenyl)oxazole is lacking, its nitro and methyl substituents resemble those in bioactive oxazoles. For instance, trimethoxyphenyl-substituted oxazoles (e.g., compound 2b) show anti-inflammatory effects , suggesting that the nitro group in the target compound might modulate similar pathways (e.g., IDO1/Ahr activation ).

- This property could be exploited in crystal engineering or drug design.

Functional Group Impact

- Nitro Group : Enhances electrophilicity and stabilizes negative charges, making the compound suitable for reactions involving nucleophiles or halogen bond acceptors .

- Comparison with Oxadiazoles : 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole shares a nitro-substituted aromatic ring but differs in heterocyclic core (oxadiazole vs. oxazole), leading to distinct electronic properties and applications (e.g., explosives vs. pharmaceuticals).

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(2,5-Dimethyl-4-nitrophenyl)oxazole?

The van Leusen oxazole synthesis is widely used for substituted oxazoles. This involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours), followed by extraction and purification . For nitrophenyl-substituted oxazoles, ensure controlled nitration conditions to avoid over-oxidation. Post-synthetic modifications (e.g., bromination) may require regioselective protocols, such as NBS in THF at low temperatures .

Q. How can regioselective functionalization of the oxazole ring be achieved?

Regioselective bromination at the C-4 position of oxazoles is feasible using N-bromosuccinimide (NBS) in THF at 0°C, as demonstrated for 5-(thiophen-2-yl)oxazole derivatives. This method avoids undesired side reactions and preserves the nitro and methyl substituents .

Q. What analytical techniques are critical for characterizing structural contradictions in substituted oxazoles?

Use a combination of / NMR (to resolve aromatic proton splitting patterns), HRMS (for molecular ion confirmation), and X-ray crystallography (to resolve steric or electronic ambiguities in nitro/methyl group orientations). Discrepancies in spectral data (e.g., unexpected coupling constants) may indicate tautomerism or crystal packing effects .

Advanced Research Questions

Q. How can computational modeling predict the halogen-bonding potential of this compound?

Molecular electrostatic potential (MEP) calculations can rank acceptor sites for halogen bonding. For example, the oxazole nitrogen and nitro oxygen atoms are strong acceptors, enabling cocrystallization with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene). Density Functional Theory (DFT) optimizations at the B3LYP/6-31G* level validate these interactions .

Q. What strategies resolve contradictions in biological activity data for nitro-substituted oxazoles?

Conflicting IC values in cytotoxicity assays may arise from assay-specific conditions (e.g., serum protein binding). Standardize protocols using cell lines with consistent CYP450 expression profiles. For example, MTT assays in HepG2 cells under hypoxia (1% O) better reflect nitro group bioreduction activity .

Q. How do steric effects from 2,5-dimethyl groups influence photophysical properties?

The dimethyl groups restrict rotational freedom, enhancing fluorescence quantum yield () by reducing non-radiative decay. Compare in polar (acetonitrile) vs. nonpolar (cyclohexane) solvents to quantify solvatochromism. Time-resolved fluorescence spectroscopy can reveal microenvironment-sensitive lifetime changes .

Q. What chiral resolution methods apply to enantiomers of substituted oxazoles?

Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Alternatively, synthesize diastereomeric derivatives via (S)-diphenyl-4,5-dihydrooxazole intermediates, leveraging the oxazole’s planar chirality for asymmetric induction .

Q. How can in silico docking optimize oxazole derivatives for aromatase inhibition?

AutoDock Vina simulations with the aromatase CYP19A1 crystal structure (PDB: 3EQM) can prioritize derivatives. Focus on hydrophobic interactions between the 4-nitrophenyl group and the enzyme’s heme pocket. Validate top candidates via in vitro assays using recombinant CYP19A1 .

Q. What green chemistry approaches improve oxazole synthesis scalability?

Replace methanol with cyclopentyl methyl ether (CPME) in van Leusen reactions to enhance safety and reduce waste. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time by 80% while maintaining yields >85% .

Q. How do nitro group positioning and electronic effects dictate structure-activity relationships (SAR)?

The para-nitro group enhances electron-withdrawing effects, stabilizing charge-transfer complexes in fluorescence assays. Compare meta- and para-substituted analogs via Hammett plots () to quantify electronic contributions to bioactivity. Ortho-substitution is sterically unfavorable, reducing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.